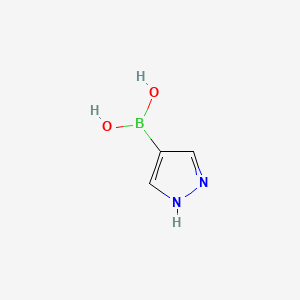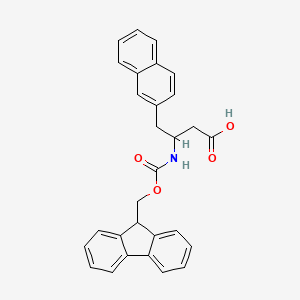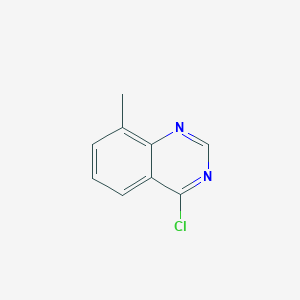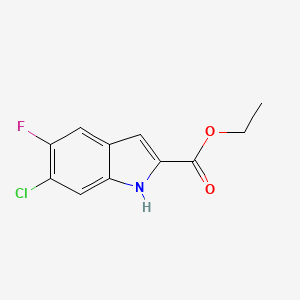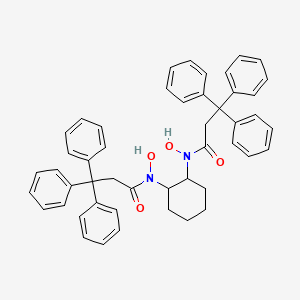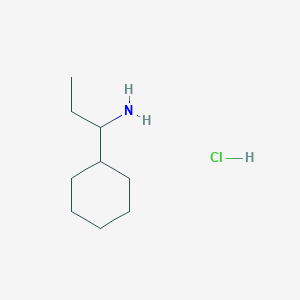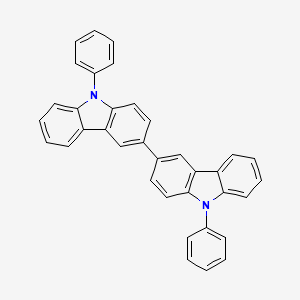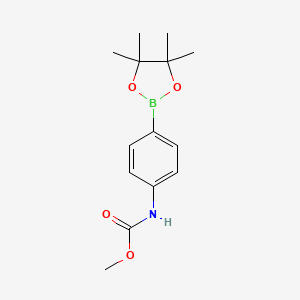
1-(羟甲基)环丙烷甲酸甲酯
描述
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is a chemical compound with the CAS Number: 88157-42-0 . It has a molecular weight of 130.14 and its IUPAC name is methyl 1-(hydroxymethyl)cyclopropanecarboxylate . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is 1S/C6H10O3/c1-9-5(8)6(4-7)2-3-6/h7H,2-4H2,1H3 . This indicates that the compound consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 1-(hydroxymethyl)cyclopropanecarboxylate are not available, cyclopropane derivatives are known to undergo various reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is a liquid at room temperature and should be stored in a dry environment between 2-8°C .科学研究应用
氨基酸及其类似物的合成与研究
该化合物已被用于合成旋光活性 1-氨基-2-(羟甲基)环丙烷甲酸,这是植物生长激素乙烯前体的类似物。这用于亲和纯化技术和抗体生成 (皮伦、邓拉普和特林克斯,1989 年)。
农用化学品开发
研究包括从 1-(羟甲基)环丙烷甲酸甲酯的衍生物合成杀菌剂异丙隆的螺环丙烷化类似物 (布拉克曼、埃斯-萨耶德和迈耶,2005 年)。
催化和化学反应
它用于路易斯酸催化的环丙烷开环/弗里德尔-克拉夫特烷基化顺序,展示了它在促进复杂化学反应中的作用 (帕蒂尔、卡维特、格日博夫斯基和弗朗西斯,2011 年)。
抗抑郁药研究
衍生物已被合成并评估为潜在的抗抑郁药,展示了该化合物在药物研究中的相关性 (博诺德等人,1987 年)。
材料科学和聚合
该化合物已被用于环状单体的聚合,突出了其在开发新材料中的作用 (莫斯纳等人,2003 年)。
手性化合物的合成
它有助于开发通用的顺式和反式-二碳取代手性环丙烷单元,这对于合成构象受限的生物活性化合物类似物至关重要 (和太、松田和首藤,2002 年)。
电解和自由基反应
该化合物已在电解和自由基偶联反应的背景下得到检验,有助于理解复杂的有机反应 (宾斯、布雷特尔和考克斯,1968 年)。
抗病毒研究
1-(羟甲基)环丙烷甲酸甲酯的衍生物已被探索其潜在的抗病毒活性,表明其在药物化学中的重要性 (普里查德等人,2013 年)。
安全和危害
属性
IUPAC Name |
methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-5(8)6(4-7)2-3-6/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNAXTUVFOXHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629077 | |
| Record name | Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate | |
CAS RN |
88157-42-0 | |
| Record name | Cyclopropanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88157-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

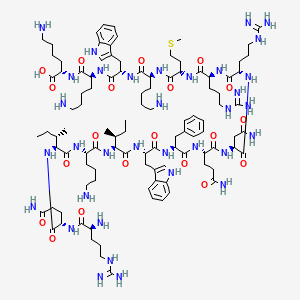
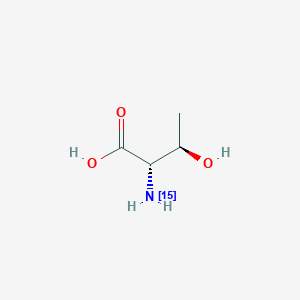
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1632125.png)
